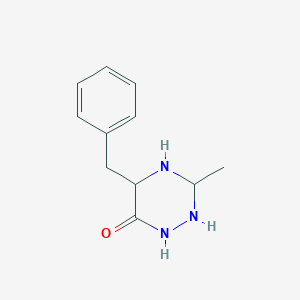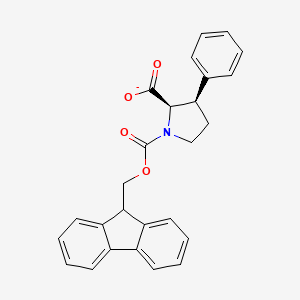![molecular formula C29H44O8 B12360234 (3R,4S,5S)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12360234.png)
(3R,4S,5S)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3R,4S,5S)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one” is a complex organic molecule with multiple chiral centers and functional groups. This compound is likely to be a derivative of a steroid or a related bioactive molecule, given its structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure, introduction of functional groups, and stereoselective reactions to ensure the correct configuration at each chiral center. Common synthetic methods may include:
Aldol Condensation: To form carbon-carbon bonds.
Hydroxylation: To introduce hydroxyl groups.
Oxidation and Reduction: To modify oxidation states of various functional groups.
Industrial Production Methods
Industrial production of such compounds often involves biotechnological methods, such as microbial fermentation, or semi-synthetic routes where a naturally occurring precursor is chemically modified.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but may include various hydroxylated, oxidized, or reduced derivatives of the original compound.
Scientific Research Applications
This compound, given its structural complexity, is likely to have applications in various fields:
Chemistry: As a synthetic intermediate or a target molecule in organic synthesis.
Biology: As a probe to study biological pathways or as a ligand for receptor studies.
Medicine: Potential therapeutic applications, possibly as a drug or a drug precursor.
Industry: Use in the synthesis of complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of such a compound would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Steroids: Compounds with similar cyclopenta[a]phenanthrene core structures.
Terpenoids: Molecules with similar hydroxylation patterns and chiral centers.
Uniqueness
The uniqueness of this compound lies in its specific configuration and functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C29H44O8 |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(3R,4S,5S)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16+,17+,19+,21-,22+,23+,24-,26-,27-,28-,29-/m1/s1 |
InChI Key |
NEFYSBQJYCICOG-LGVKSGJWSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](OC1=O)C)C[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O |
Canonical SMILES |
CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(6-azaspiro[2.5]octan-6-yl)-N-[6-(4,4-difluoropiperidin-1-yl)-4-methylpyridin-2-yl]-7-(2-hydroxyethylsulfonylamino)-2,3-dihydro-1H-indene-4-carboxamide](/img/structure/B12360162.png)
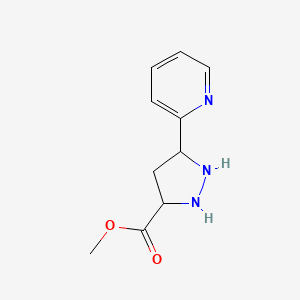
![Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)-](/img/structure/B12360169.png)
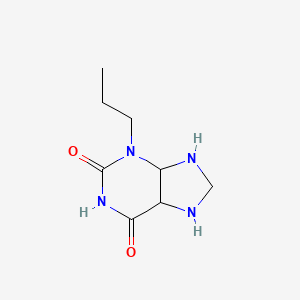
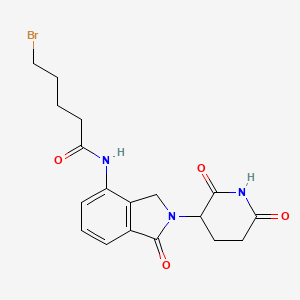

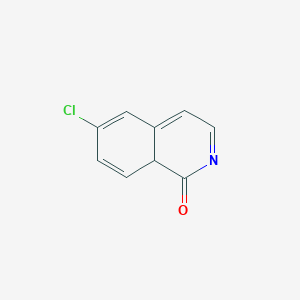
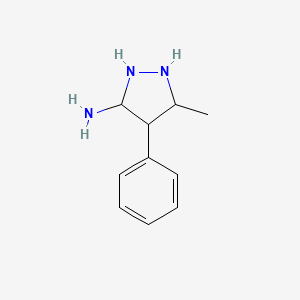
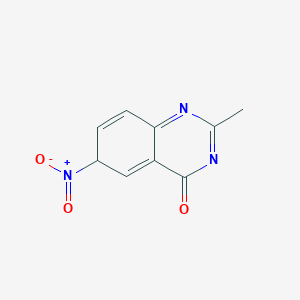
![7-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12360195.png)
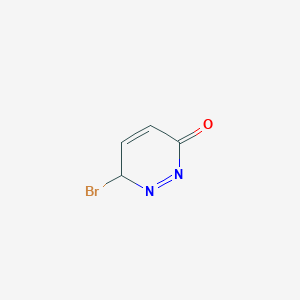
![Bicyclo[3.1.0]hexan-3-amine](/img/structure/B12360212.png)
